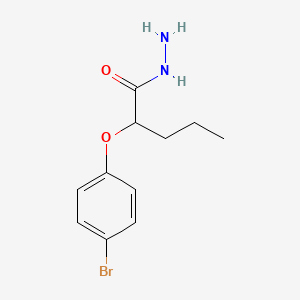

2-(4-Bromophenoxy)pentanohydrazide

Description

2-(4-Bromophenoxy)pentanohydrazide is a brominated aromatic hydrazide derivative characterized by a pentanoyl backbone substituted with a 4-bromophenoxy group at the second carbon and a terminal hydrazide group. These compounds typically act as ligands in metal complexes, forming polymeric or monomeric structures depending on the alkyl chain length and substituents .

Properties

IUPAC Name |

2-(4-bromophenoxy)pentanehydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BrN2O2/c1-2-3-10(11(15)14-13)16-9-6-4-8(12)5-7-9/h4-7,10H,2-3,13H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCXWFKWBMAXHQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)NN)OC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(4-Bromophenoxy)pentanohydrazide typically involves the reaction of 4-bromophenol with pentanoic acid hydrazide. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The mixture is usually heated under reflux conditions to ensure complete reaction .

This may include the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs .

Chemical Reactions Analysis

2-(4-Bromophenoxy)pentanohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation are typically carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. The primary products of reduction are usually alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur, especially at the bromine atom.

Scientific Research Applications

2-(4-Bromophenoxy)pentanohydrazide has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

Biology: The compound is utilized in bioconjugation studies, where it helps in the attachment of biomolecules to various substrates.

Medicine: Research into its potential therapeutic applications is ongoing, with studies focusing on its role as an intermediate in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenoxy)pentanohydrazide involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the formation of stable conjugates. This property is particularly useful in proteomics research, where it aids in the identification and characterization of proteins .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2-(4-Bromophenoxy)acetohydrazide

- Structure: Shorter alkyl chain (acetohydrazide: C₂ backbone vs. pentanohydrazide: C₅).

- Coordination Chemistry: Forms a polymeric Ni(II) complex with bidentate coordination (via carbonyl O and amine N). Chlorine and isopropanol complete the octahedral geometry. This contrasts with monomeric Ni(II) complexes of other hydrazides .

- Thermal Stability: Decomposes in two stages: loss of isopropanol (50–120°C) followed by ligand decomposition (250–400°C) .

- Biological Relevance : Implicated in antimicrobial and anticancer research due to Ni(II) complexation .

2-(4-Bromophenoxy)propanohydrazide

- Structure: Propane backbone (C₃) with similar bromophenoxy substitution.

- Crystal Packing : Exhibits intermolecular N–H⋯O hydrogen bonds, forming a 2D network. The N–N bond length (1.415 Å) is longer than in other hydrazides, reflecting reduced conjugation .

- Synthetic Utility : Intermediate for azole derivatives (e.g., thiosemicarbazides), highlighting reactivity in heterocycle formation .

2-(3-Bromophenoxy)-N′-[4-(diethylamino)benzylidene]butanehydrazide

- Structure: Butane backbone (C₄) with a 3-bromophenoxy group and a Schiff base substituent.

Benzylidene-2-(4-bromophenoxy)-2-methylpropanehydrazides

- Structure : Branched propane backbone with a benzylidene substituent.

- Bioactivity : Demonstrated biofilm inhibition (IC₅₀: 12–45 μM) and antioxidant activity (DPPH radical scavenging: 60–85% at 100 μM). The methyl group enhances steric bulk, affecting binding to microbial targets .

Comparative Data Table

Key Research Findings

- Chain Length vs. Coordination Behavior: Shorter chains (e.g., acetohydrazide) favor polymeric metal complexes, while longer chains (propanohydrazide) promote hydrogen-bonded networks .

- Substituent Effects: Electron-withdrawing groups (e.g., bromophenoxy) enhance ligand rigidity, whereas electron-donating groups (e.g., diethylamino) improve solubility and bioactivity .

- Biological Potency: Schiff base derivatives exhibit superior biofilm inhibition compared to non-substituted hydrazides, likely due to enhanced π-stacking with microbial proteins .

Biological Activity

2-(4-Bromophenoxy)pentanohydrazide is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- IUPAC Name : this compound

- Molecular Formula : C11H14BrN3O

- Molecular Weight : 284.15 g/mol

The compound features a bromophenoxy group attached to a pentanoic hydrazide backbone, which contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular functions.

- Receptor Modulation : It can bind to receptors and modulate their activity, influencing physiological responses.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity Overview

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains. |

| Anticancer | Shows potential in inhibiting cancer cell proliferation in vitro. |

| Anti-inflammatory | May reduce inflammation through modulation of inflammatory pathways. |

Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial properties of this compound against common pathogens such as E. coli and Staphylococcus aureus. The results indicated that the compound displayed significant inhibitory effects, with minimum inhibitory concentrations (MIC) ranging from 15 to 30 µg/mL.

Anticancer Potential

In vitro assays were performed on human cancer cell lines (e.g., HeLa and MCF-7). The findings revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. The IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells.

Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of the compound using a mouse model of acute inflammation induced by carrageenan. The administration of this compound led to a significant reduction in paw edema compared to control groups, indicating its potential use in managing inflammatory conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.